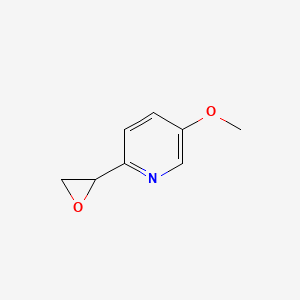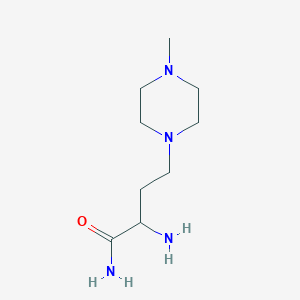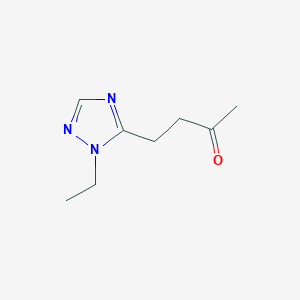![molecular formula C11H10N4S B13530609 4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)
4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile typically involves the formation of the thiazole ring followed by the introduction of the amino and methyl(phenyl)amino groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-1-phenylethanone with thiourea can form the thiazole ring, which is then further functionalized .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the thiazole ring and the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule .
Applications De Recherche Scientifique
4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Aminothiazole
- 4-Phenylthiazole
- 2-Methylthiazole
Uniqueness
What sets 4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of both amino and methyl(phenyl)amino groups provides additional sites for chemical modification and interaction with biological targets .
Propriétés
Formule moléculaire |
C11H10N4S |
|---|---|
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
4-amino-2-(N-methylanilino)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C11H10N4S/c1-15(8-5-3-2-4-6-8)11-14-10(13)9(7-12)16-11/h2-6H,13H2,1H3 |
Clé InChI |
FTTQIAMRULWAED-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=NC(=C(S2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)




![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)

